molecular formula C15H21N3O2S B267470 N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

Cat. No. B267470
M. Wt: 307.4 g/mol
InChI Key: LVIFBMMFWDCPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor protein tyrosine kinase that is involved in various cellular processes, including immune cell activation, proliferation, differentiation, and survival. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide targets the SYK pathway, which is involved in the activation of various immune cells, including B cells, T cells, and myeloid cells. SYK is a key signaling molecule that is involved in the activation of downstream pathways, such as the B-cell receptor (BCR) and toll-like receptor (TLR) pathways. N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide inhibits SYK activity, thereby blocking downstream signaling pathways and inhibiting immune cell activation and proliferation.
Biochemical and physiological effects:
N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been shown to have potent anti-tumor and immunomodulatory effects in preclinical models. It inhibits the proliferation and survival of cancer cells and induces apoptosis in cancer cells. N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide also inhibits the activation and differentiation of immune cells, such as B cells, T cells, and myeloid cells. This leads to a reduction in inflammation and autoimmunity.

Advantages and Limitations for Lab Experiments

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown potent anti-tumor and immunomodulatory effects in preclinical models, making it a promising candidate for further development. However, N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide also has some limitations. It may have off-target effects on other signaling pathways, which could limit its specificity. Additionally, the optimal dosing and administration of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide in clinical trials is still being evaluated.

Future Directions

There are several potential future directions for the development of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide. One potential direction is the combination of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide with other targeted therapies or immunotherapies to enhance its anti-tumor and immunomodulatory effects. Another direction is the evaluation of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide in combination with chemotherapy or radiation therapy to improve the efficacy of these treatments. Additionally, the identification of biomarkers that can predict response to N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide could help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and specific SYK inhibitors could further improve the efficacy and safety of this class of drugs.

Synthesis Methods

The synthesis of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-tert-butyl-4-chloro-3-nitrobenzamide. This intermediate is then reacted with thioacetamide in the presence of a base to form N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide.

Scientific Research Applications

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent anti-tumor activity in various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Product Name

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-tert-butyl-4-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C15H21N3O2S/c1-5-12(19)17-14(21)16-11-8-6-10(7-9-11)13(20)18-15(2,3)4/h6-9H,5H2,1-4H3,(H,18,20)(H2,16,17,19,21)

InChI Key

LVIFBMMFWDCPFM-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

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